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Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)propan-2-amine
CAS No.: 1215924-75-6
Cat. No.: B6156194
Get Quote
. J

The architecture of CAS 2226819-55-0 is not a product of random screening; it is a masterclass
in rational pharmacophore design. Every functional group serves a distinct, synergistic purpose
in target engagement and pharmacokinetic (PK) optimization.

e The Benzyl Motif (Lipophilic Anchor): In kinase active sites, the benzyl group is perfectly
calibrated to occupy the deep hydrophobic pocket adjacent to the ATP-binding site. Its
rotational freedom allows it to adopt multiple conformations, maximizing van der Waals
interactions.

e The Pyrazole Core (Hinge-Binding Element): The pyrazole ring serves as the primary hinge-
binding motif. The nitrogen atoms act as critical hydrogen bond acceptors and donors,
interacting directly with the backbone amides of the kinase hinge region (e.g., in JAK or
CDK2).

o The Propan-2-amine Vector (The Gem-Dimethyl Effect): The inclusion of the gem-dimethyl
group at the alpha-carbon is the most critical feature of this molecule.
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o Causality: Standard primary amines are highly flexible, leading to entropic penalties upon

binding. The gem-dimethyl group leverages the Thorpe-Ingold effect to restrict
conformational freedom, pre-organizing the amine vector to project precisely toward the
solvent-exposed channel.

o Metabolic Shielding: Steric hindrance completely abrogates alpha-carbon oxidation by
CYP450 enzymes and Monoamine Oxidases (MAQOSs), significantly enhancing the
metabolic half-life of the resulting drug candidate.
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Figure 1: Pharmacophore mapping of CAS 2226819-55-0 illustrating target engagement
vectors.

Self-Validating Synthetic Methodology

The synthesis of sterically hindered tertiary amines is notoriously prone to low yields. Standard
reductive amination is impossible here due to the lack of an alpha-proton on the intermediate
ketone. Furthermore, a classic Ritter reaction yields an acetamide that is highly resistant to
hydrolysis due to the adjacent gem-dimethyl bulk.

To bypass these limitations, we employ an Azidation-Reduction sequence. The following
protocol is designed as a self-validating system, ensuring that each step provides orthogonal
analytical checkpoints before proceeding.
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Step 1: N-Benzylation

Procedure: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add Cs2COs
(2.5 eq) and benzyl bromide (1.05 eq). Stir at 25 °C for 2 hours. Quench with water and
extract with EtOAc.

Causality: Cs2COs is chosen over weaker bases (like K2COs) to ensure rapid and complete
deprotonation of the pyrazole, minimizing dialkylation artifacts.

Validation Checkpoint: TLC shows a shift to a higher Rf. tH NMR confirms the disappearance
of the broad pyrazole N-H peak (~13.0 ppm) and the appearance of a sharp benzylic CHz
singlet at ~5.3 ppm.

Step 2: Grignard Addition (Tertiary Alcohol Formation)

Procedure: Dissolve the intermediate in anhydrous THF at O °C. Dropwise add
Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 3.5 eq). Warm to room temperature and
stir for 4 hours. Quench carefully with saturated aqueous NHa4Cl.

Causality: A large excess of MeMgBr is required because the initial addition forms a ketone
intermediate which must immediately undergo a second nucleophilic attack before
enolization side-reactions occur.

Validation Checkpoint: LC-MS confirms the mass of the tertiary alcohol. *H NMR shows a
distinct 6H singlet at ~1.5 ppm corresponding to the gem-dimethyl group, alongside the
complete disappearance of the ethyl ester alkoxy protons.

Step 3: Azidation and Staudinger Reduction (Amine
Installation)

Procedure: Dissolve the tertiary alcohol in CHCIls. Add NaNs (3.0 eq) followed by dropwise
addition of Trifluoroacetic acid (TFA, 5.0 eq). Stir at 40 °C for 12 hours to form the tertiary
azide. After aqueous workup, dissolve the crude azide in THF/H20 (10:1), add
Triphenylphosphine (PPhs, 1.5 eq), and stir at 50 °C until nitrogen evolution ceases.

Causality: The acidic environment generates a highly stable tertiary carbocation, which is
rapidly trapped by the azide ion. The Staudinger reduction is chosen over Pd/C
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hydrogenation to prevent unwanted hydrogenolysis of the benzyl group.

» Validation Checkpoint: The intermediate azide is confirmed by a strong, sharp IR stretch at
~2100 cm~1, Upon reduction to CAS 2226819-55-0[1], LC-MS shows M+H=216.1 . The IR
spectrum reveals a primary amine N-H stretch at ~3300 cm~1, replacing the azide peak.
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Figure 2: Self-validating synthetic workflow utilizing an azidation-reduction sequence to bypass

steric hindrance.

Physicochemical Profiling & Analog Comparison

To understand the superiority of the gem-dimethyl modification, we must compare CAS
2226819-55-0 against its structural analogs. The table below summarizes the quantitative data

driving lead selection.
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Data Interpretation: The cLogP of ~2.1 places CAS 2226819-55-0 in the "sweet spot" for oral
bioavailability (Lipinski's Rule of 5). The high pKa ensures the amine is protonated at

physiological pH, allowing it to form critical salt bridges with aspartate/glutamate residues at the

edge of the kinase solvent channel.
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Applications in Advanced Modalities

The utility of CAS 2226819-55-0 extends far beyond basic inhibition. Recent patent literature
highlights its critical role in two advanced therapeutic arenas:

A. Interleukin-1 Receptor-Associated Kinase (IRAK)
Degraders

In the development of targeted protein degraders (PROTACS) for hyperplasias and multiple
myeloma, the target protein-binding ligand must be attached to an E3 ubiquitin ligase ligand
(such as Cereblon or VHL) via a chemical linker[2]. The sterically hindered primary amine of
CAS 2226819-55-0 acts as an ideal attachment point. When coupled with a PEG-linker, the
gem-dimethyl group forces the linker to project linearly out of the IRAK active site, preventing
the linker from collapsing onto the pyrazole core and disrupting target engagement[2].

B. Janus Kinase (JAK) Inhibitors for Autoimmune
Diseases

Inhibitors targeting the JAK family (JAK1/JAK3/Tyk2) are pivotal in treating systemic lupus
erythematosus (SLE) and severe combined immunodeficiency[3]. CAS 2226819-55-0 is
frequently utilized as a nucleophile in S_NAr (nucleophilic aromatic substitution) reactions to
displace halogens on pyrimidine or purine cores. The resulting compounds exhibit profound
selectivity for JAK over other kinases, driven by the precise geometric fit of the benzyl-pyrazole
motif into the JAK ATP-binding pocket[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b6156194?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Benzyl-1H-pyrazol-4-yl_propan-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Benzyl-1H-pyrazol-4-yl_propan-2-amine
https://patents.google.com/patent/WO2021158634A1/en
https://patents.google.com/patent/WO2021158634A1/en
https://patents.google.com/patent/US9415037B2/en
https://patents.google.com/patent/US9415037B2/en
https://www.benchchem.com/product/b6156194/docs#pharmacophore-architecture-the-causality-of-design
https://www.benchchem.com/product/b6156194/docs#pharmacophore-architecture-the-causality-of-design
https://www.benchchem.com/product/b6156194/docs#pharmacophore-architecture-the-causality-of-design
https://www.benchchem.com/product/b6156194/docs#pharmacophore-architecture-the-causality-of-design
https://www.benchchem.com/product/b6156194?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6156194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6156194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

